molecular formula C22H26N2O3 B1613377 Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate CAS No. 898782-95-1

Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate

Cat. No. B1613377
CAS RN: 898782-95-1
M. Wt: 366.5 g/mol
InChI Key: MSIPKLJXDCPTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate, also known as ethyl 4-methylbenzoylbenzoate (EMBB), is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 118-119°C and a molecular weight of 309.36 g/mol. EMBB is used in a variety of laboratory experiments, including biochemical and physiological studies, as well as in the synthesis of other compounds.

Scientific Research Applications

Anticancer Drug Synthesis: Imatinib

Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate: is a key intermediate in the synthesis of Imatinib , a groundbreaking anticancer drug . Imatinib is used primarily to treat chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs) . It functions as an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase, which is crucial in the pathogenesis of these cancers .

Tyrosine Kinase Inhibition

Apart from CML, Imatinib, synthesized using this compound, has shown efficacy in inhibiting other tyrosine kinases like c-Kit and platelet-derived growth factor receptor. These are implicated in other malignancies such as the idiopathic hypereosinophilic syndrome .

Pharmaceutical Manufacturing Process Improvement

The compound has been utilized to improve the manufacturing process of Imatinib, offering a more convergent, scalable, and cost-effective approach. This has significant implications for industrial applications, making the drug more accessible .

Development of Novel Synthesis Methods

Researchers have used this compound to develop novel methods for the synthesis of Imatinib and its intermediates. These methods aim to overcome the limitations of existing patented processes and provide more efficient production techniques .

Research on Drug Resistance

The compound is also instrumental in studying drug resistance mechanisms. By understanding how cancer cells adapt to the inhibition of tyrosine kinases, new derivatives of Imatinib can be synthesized to counteract resistance .

Optimization of Drug Formulations

This compound aids in the optimization of drug formulations by acting as a stable intermediate that can be stored and handled easily, facilitating the final steps of drug synthesis .

Exploration of Bioavailability

Scientists are exploring how modifications to the compound can affect the bioavailability of Imatinib, potentially leading to the development of drugs with improved pharmacokinetic profiles .

Educational and Training Purposes

Lastly, the synthesis and applications of this compound serve as an excellent educational tool for chemistry and pharmaceutical students, illustrating the practical aspects of drug development and the importance of intermediates in medicinal chemistry .

properties

IUPAC Name

ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-27-22(26)18-10-8-17(9-11-18)21(25)20-7-5-4-6-19(20)16-24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIPKLJXDCPTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643867
Record name Ethyl 4-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate

CAS RN

898782-95-1
Record name Ethyl 4-[2-[(4-methyl-1-piperazinyl)methyl]benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.